![molecular formula C46H51BrN5O8P B13387529 N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-bromo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13387529.png)
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-bromo-2-oxopyrimidin-4-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2’-deoxycytidine 3’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as 5-Bromo-DC CEP, is a halogenated nucleotide. It is a valuable chemical compound used in various scientific research fields, particularly in the study of DNA structure and function. This compound is known for its ability to combat viral and bacterial infections, making it indispensable in the research of diseases caused by these microorganisms.
Méthodes De Préparation
The synthesis of 5-Bromo-DC CEP involves a multi-step reaction process. One common synthetic route includes the following steps :
Step 1: Reacting cytidine with pyridine at 20°C for 10 hours.
Step 2: Using 1H-tetrazole and diisopropylamine in dichloromethane under an inert atmosphere at 20°C for 5 hours.
Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. These facilities are equipped with cleanrooms ranging from Class 100 to Class 100,000 to maintain the required standards.
Analyse Des Réactions Chimiques
5-Bromo-DC CEP undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the nucleotide.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include pyridine, 1H-tetrazole, and diisopropylamine. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-Bromo-DC CEP has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of modified nucleotides and oligonucleotides for various biochemical studies.
Biology: The compound is employed in X-ray crystallography to determine DNA structures and in UV-crosslinking experiments to study protein-DNA interactions.
Medicine: It is used in the development of antiviral and antibacterial agents, as well as in diagnostic oncology for radiolabeled nucleoside analogues.
Industry: The compound is used in the production of high-purity nucleotides for research and pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 5-Bromo-DC CEP involves its incorporation into DNA, where it can replace natural nucleotides. This incorporation can disrupt normal DNA function, leading to the inhibition of viral and bacterial replication. The compound’s halogenated nature makes it suitable for use in UV-crosslinking experiments, where it forms covalent bonds with target proteins upon exposure to UV light .
Comparaison Avec Des Composés Similaires
5-Bromo-DC CEP is unique due to its halogenated structure, which imparts specific properties such as photo-lability and suitability for UV-crosslinking. Similar compounds include:
5-Bromo-2’-deoxyuridine: Used in antiviral research and diagnostic oncology.
5-Iodo-2’-deoxyuridine: Another halogenated nucleotide with similar applications in antiviral and cancer research.
These compounds share similar applications but differ in their specific halogen substitutions, which can affect their reactivity and suitability for different experimental conditions.
Propriétés
Formule moléculaire |
C46H51BrN5O8P |
|---|---|
Poids moléculaire |
912.8 g/mol |
Nom IUPAC |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-bromo-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C46H51BrN5O8P/c1-31(2)52(32(3)4)61(58-27-13-26-48)60-40-28-42(51-29-39(47)43(50-45(51)54)49-44(53)33-14-9-7-10-15-33)59-41(40)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-25,29,31-32,40-42H,13,27-28,30H2,1-6H3,(H,49,50,53,54) |
Clé InChI |
MEFJNSFIFSEDNU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


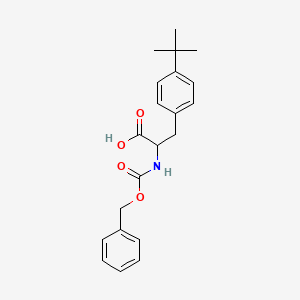
![benzyl 4-(6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13387464.png)
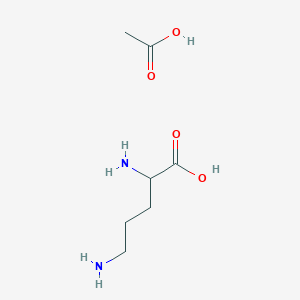

![9-([1,1'-Biphenyl]-4-yl)-3-bromo-6-phenyl-9H-carbazole](/img/structure/B13387489.png)
![Tetrahydro-4-(5-hydroxypentyl)-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B13387493.png)
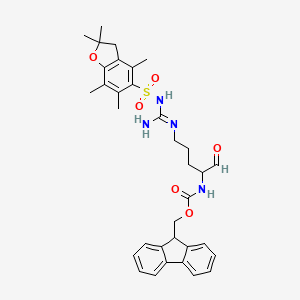

![7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-(N-methyl-N-methylsulfonyl-amino)-pyrimidin-5-yl]-3,5-dihydroxy-hept-6-enoic acid ethyl ester](/img/structure/B13387525.png)
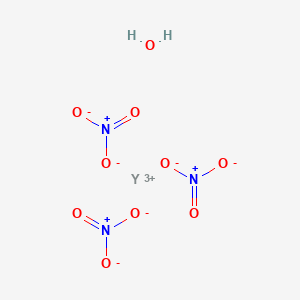
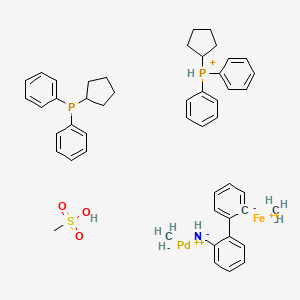
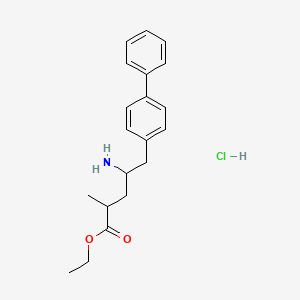

![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B13387565.png)
